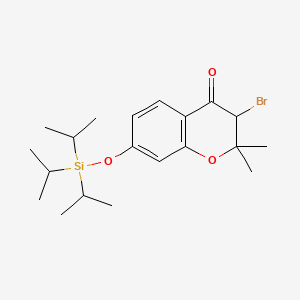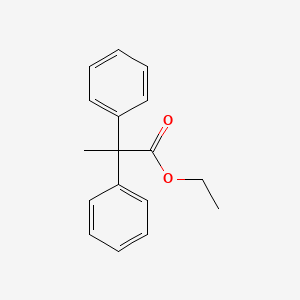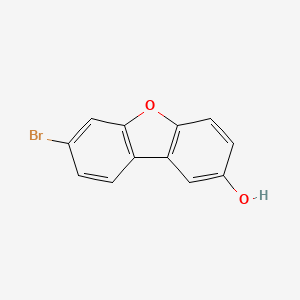
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two phenylethynyl groups and two ethoxy groups attached to the anthracene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process. The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl groups to phenylethylene groups.
Substitution: Halogenation reactions can introduce halogen atoms into the anthracene core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethylene-substituted anthracenes.
Substitution: Halogenated anthracenes with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb light at specific wavelengths and emit fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy. The compound’s interaction with molecular targets and pathways is still under investigation, but its fluorescence properties are well-documented .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the ethoxy groups, resulting in different electronic properties.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains chlorine atoms instead of ethoxy groups, leading to altered reactivity and applications.
Uniqueness
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both ethoxy and phenylethynyl groups, which impart distinct electronic and photophysical properties. These properties make it suitable for specific applications in organic electronics and photodynamic therapy, where precise control over electronic properties is crucial.
Eigenschaften
CAS-Nummer |
53134-82-0 |
|---|---|
Molekularformel |
C34H28O4 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
1,5-diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O4/c1-3-37-29-19-11-17-27-31(29)33(35,23-21-25-13-7-5-8-14-25)28-18-12-20-30(38-4-2)32(28)34(27,36)24-22-26-15-9-6-10-16-26/h5-20,35-36H,3-4H2,1-2H3 |
InChI-Schlüssel |
GDNRKNZEUOJKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1C(C3=C(C2(C#CC4=CC=CC=C4)O)C(=CC=C3)OCC)(C#CC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
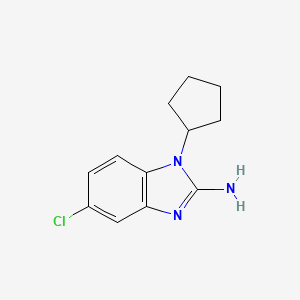
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
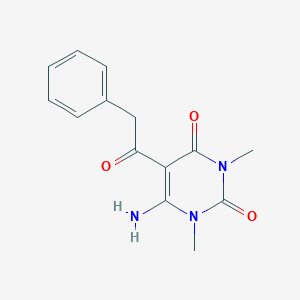
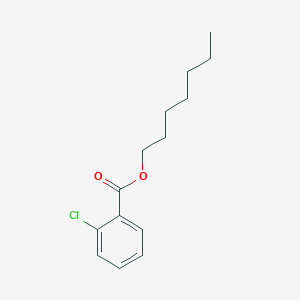
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
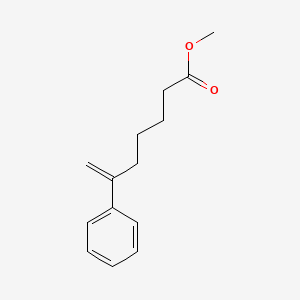
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
